molecular formula C7H7N3S B1268745 5-Methyl-2,1,3-benzothiadiazol-4-amine CAS No. 53552-19-5

5-Methyl-2,1,3-benzothiadiazol-4-amine

Cat. No.: B1268745
CAS No.: 53552-19-5
M. Wt: 165.22 g/mol
InChI Key: HREWQZHLWPVDGL-UHFFFAOYSA-N
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Description

5-Methyl-2,1,3-benzothiadiazol-4-amine (Molecular formula: C₇H₇N₃S) is a heterocyclic compound featuring a benzothiadiazole core substituted with a methyl group at position 5 and an amine at position 4. Its SMILES notation is CC1=C(C2=NSN=C2C=C1)N, and its InChIKey is HREWQZHLWPVDGL-UHFFFAOYSA-N . The compound exhibits a collision cross-section (CCS) of 129.9 Ų for the [M+H]+ ion, a critical parameter in mass spectrometry-based analyses . This article compares its structural, physicochemical, and biological properties with those of analogous benzothiadiazole and thiazole derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2,1,3-benzothiadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREWQZHLWPVDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201766
Record name 2,1,3-Benzothia(S IV)diazole, 4-amino-5-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53552-19-5, 3338-93-0
Record name 2,1,3-Benzothia(S IV)diazole, 4-amino-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053552195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,1,3-Benzothia(S IV)diazole, 4-amino-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-5-methylbenzo-2,1,3-benzothiadiazole
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Comparison with Similar Compounds

Structural Analogues

5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine (Tizanidine)
  • Structure : Chlorine substituent at position 5; imidazolyl group at position 4.
  • Key Differences :
    • Substituent : Chlorine (electron-withdrawing) vs. methyl (electron-donating).
    • Bioactivity : Tizanidine is a clinically used α₂-adrenergic agonist for muscle spasticity . The chloro group enhances receptor binding affinity compared to the methyl analogue.
    • Physicochemical Properties : Higher molecular weight (C₉H₁₀ClN₅S vs. C₇H₇N₃S) and polarity due to Cl and imidazole .
5-Chloro-benzo[c][1,2,5]thiadiazol-4-amine
  • Structure : Chlorine at position 5; lacks the imidazolyl group.
  • Key Differences :
    • Synthesis : Prepared via iron-acetic acid reduction of nitro precursors, contrasting with unelaborated methods for the methyl analogue .
    • Reactivity : Chlorine enhances electrophilicity, influencing nucleophilic substitution reactions.
5-S-Ethyl-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine Hydrochloride
  • Structure : Ethylthio group at position 5; imidazolyl group at position 4.
  • Key Differences :
    • Lipophilicity : Ethylthio increases lipophilicity compared to methyl or chloro substituents .
    • Application : Identified as a process impurity in Tizanidine synthesis .

Thiazole and Thiadiazole Derivatives

5-(3,4-Dichlorobenzyl)-4-methyl-1,3-thiazol-2-amine
  • Structure : Thiazole core with dichlorobenzyl and methyl substituents.
  • Key Differences :
    • Ring System : Thiazole vs. benzothiadiazole; reduced aromaticity alters electronic properties.
    • Bioactivity : Dichlorobenzyl group may confer antimicrobial activity, diverging from benzothiadiazole’s neurological applications .
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
  • Structure : Thiazole with methyl and benzodioxolyl groups.
  • Key Differences :
    • Solubility : Benzodioxolyl enhances solubility in polar solvents compared to benzothiadiazoles .

Physicochemical and Spectroscopic Properties

Compound Molecular Formula CCS [M+H]+ (Ų) Key Substituents Bioactivity
5-Methyl-2,1,3-benzothiadiazol-4-amine C₇H₇N₃S 129.9 Methyl, amine Under investigation
Tizanidine C₉H₁₀ClN₅S N/A Chloro, imidazolyl Muscle relaxant
5-Chloro-benzo[c][1,2,5]thiadiazol-4-amine C₆H₄ClN₃S N/A Chloro, amine Synthetic intermediate
5-(3,4-Dichlorobenzyl)-4-methyl-1,3-thiazol-2-amine C₁₁H₁₀Cl₂N₂S N/A Dichlorobenzyl, methyl Antimicrobial candidate
  • Spectroscopy : Vibrational studies (FTIR/Raman) on chloro analogues reveal distinct N-H and C-Cl stretches compared to methyl-substituted compounds .
  • Electronic Properties : HOMO-LUMO gaps differ; methyl groups lower electron deficiency vs. chloro substituents, impacting redox behavior .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-Methyl-2,1,3-benzothiadiazol-4-amine?

  • Methodological Answer : Synthesis typically involves cyclization reactions of substituted anilines with sulfur-based reagents. For example, analogous benzothiadiazole derivatives are synthesized via condensation of 4-substituted anilines with thionyl chloride or Lawesson’s reagent under controlled temperatures (60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (70–85%). Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .

Q. How is X-ray crystallography applied to determine the structure of benzothiadiazole derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, torsion angles, and packing interactions. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.69 Å, b = 10.86 Å, c = 12.99 Å) are refined using SHELXL . Data collection with a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement to R < 0.05 ensure accuracy. Hydrogen bonding networks (e.g., N–H⋯S interactions) are analyzed using Mercury software .

Q. What spectroscopic techniques validate the purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while the methyl group resonates as a singlet (δ 2.5 ppm).
  • FT-IR : Stretching vibrations for N–H (3300–3400 cm⁻¹) and C=S (1250–1350 cm⁻¹) confirm functional groups.
  • HRMS : Exact mass calculated for C₇H₇N₃S [M+H]⁺ = 166.0436; deviation < 2 ppm ensures purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data interpretation for benzothiadiazole derivatives?

  • Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–S vs. C–N distances) are addressed by:

  • Cross-validating with DFT-optimized geometries (B3LYP/6-31G* basis set).
  • Testing alternative refinement models in SHELXL (e.g., disorder modeling, twin correction).
  • Comparing thermal displacement parameters (Ueq) to identify overfitting .

Q. What methodological considerations are critical for optimizing biocatalytic reductions in benzothiadiazole synthesis?

  • Methodological Answer :

  • Enzyme Selection : Bacillus clausii BcBDH catalyzes asymmetric reductions of diketones to hydroxyketones (e.g., 5-methyl-2,3-hexanedione → 5-methyl-3-hydroxy-2-hexanone) with >90% enantiomeric excess .
  • Cofactor Optimization : Mn²⁺ supplementation enhances BcBDH activity by 40%.
  • Reactor Design : Continuous-flow enzyme membrane reactors (EMRs) improve yield (85%) and reduce byproducts .

Q. How are computational methods used to predict the reactivity of this compound in medicinal chemistry?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina predicts binding affinity to biological targets (e.g., kinase inhibitors).
  • QSAR Modeling : Hammett constants (σ) correlate substituent effects on thiadiazole ring reactivity.
  • ADMET Prediction : SwissADME estimates bioavailability (LogP = 2.1) and CYP450 metabolism .

Key Notes

  • Safety : Waste containing benzothiadiazoles must be segregated and treated by certified agencies to prevent environmental contamination .
  • Contradictions : Discrepancies in synthetic yields may arise from solvent purity (e.g., anhydrous DMF vs. technical grade) or reaction atmosphere (N₂ vs. air) .

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